6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core structure with a methoxy substituent. This compound is known for its potential biological activities and serves as an important intermediate in various chemical synthesis processes. The compound's molecular formula is , indicating the presence of eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom. Its unique structure allows it to interact with biological systems, particularly in the context of enzyme inhibition and cancer treatment .
6-Methoxy-1H-pyrrolo[3,2-c]pyridine can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It falls within the broader category of pyrrolopyridines, which are recognized for their diverse pharmacological properties, including anticancer activity . The compound's classification highlights its relevance in medicinal chemistry and its potential applications in drug development.
The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The molecular structure of 6-methoxy-1H-pyrrolo[3,2-c]pyridine can be represented as follows:
This structural configuration contributes to its unique chemical properties and biological activities .
6-Methoxy-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for 6-methoxy-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with specific biological targets. Notably:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells while reducing cell migration and invasion .
The physical properties of 6-methoxy-1H-pyrrolo[3,2-c]pyridine include:
Key chemical properties include:
6-Methoxy-1H-pyrrolo[3,2-c]pyridine has significant applications in scientific research:
Research continues to explore its efficacy against various cancer cell lines, highlighting its importance in developing new therapeutic strategies .
Palladium-catalyzed cross-couplings enable precise functionalization of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold, particularly at C3 and C6 positions. These reactions are pivotal for installing pharmacophores or solubilizing groups.
Suzuki-Miyaura reactions exhibit exceptional site-selectivity for 2,4-dihalogenated pyridine precursors when guided by bulky N-heterocyclic carbene (NHC) ligands. The sterically demanding IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) promotes C4-aryl coupling in 2,4-dichloropyridines with >10:1 selectivity at room temperature, overriding innate C2 reactivity. This ligand-controlled process leverages the distortion-interaction model, where steric bulk impedes oxidative addition at the sterically congested C2 position [5]. Conversely, "ligand-free" Jeffery conditions (Pd(OAc)₂, KF, polar solvents, 80°C) achieve near-complete C4-selectivity (>99:1) via a proposed multinuclear palladium mechanism [5]. For 6-methoxy-1H-pyrrolo[3,2-c]pyridine, C3 bromination enables Suzuki coupling with arylboronic acids using Pd(OAc)₂/dppf, yielding 3-aryl derivatives crucial for anticancer SAR studies [7].
Table 1: Ligand Effects in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
Ligand | Conditions | C4:C2 Selectivity | Yield (%) |
---|---|---|---|
IPr | RT, K₂CO₃, THF | 10:1 | 70 |
SIPr | RT, KF, THF | 8:1 | 64 |
None (Jeffery) | 80°C, KF, DMF | >99:1 | 85 |
SIMes | RT, K₂CO₃, C₆H₆ | 1.5:1 | 35 |
Sonogashira coupling efficiently installs alkyne spacers at C3 of pyrrolopyridines, enabling access to molecular hybrids. Key to success is copper co-catalysis (CuI, 5 mol%) with Pd(PPh₃)₄ in triethylamine, facilitating reactions between 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and terminal alkynes at 60°C. Electron-deficient alkynes (e.g., ethyl propiolate) require reduced temperatures (25°C) to suppress diyne formation [7]. For C6-functionalized substrates, copper-free conditions (Pd₂(dba)₃, P(o-tol)₃, DMF) prevent protodehalogenation, achieving >90% yield in model systems. This method is instrumental for synthesizing kinase inhibitor intermediates like 2-(pyrazol-4-ylethynyl)pyrrolopyridines [3].
Table 2: Sonogashira Coupling Scope on Pyrrolopyridine Scaffolds
Substrate | Alkyne | Conditions | Yield (%) |
---|---|---|---|
3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, 60°C | 88 |
6-Bromo-1-(SEM)-pyrrolo[3,2-c]pyridine | TMS-acetylene | PdCl₂(PPh₃)₂, CuI, iPr₂NH | 92 |
3-Iodo-1-(Boc)-pyrrolo[3,2-c]pyridine | Ethyl propiolate | Pd(PPh₃)₄, CuI, Et₃N, 25°C | 78 |
Domino reactions construct the pyrrolo[3,2-c]pyridine core from acyclic precursors, enhancing atom economy and reducing purification steps.
Cyclization of alkynyl intermediates forms the pyrrole ring via carboamination. Treatment of 4-amino-2-bromo-5-(alkynyl)pyridines with LiHMDS (2.0 equiv) in THF at −78°C triggers sequential deprotonation and nucleophilic attack, yielding 1H-pyrrolo[3,2-c]pyridines in 75–88% efficiency. Critical to success is the chelation of lithium by TMEDA (tetramethylethylenediamine), which directs regioselective cyclization away from competing polymerization pathways [10]. For 6-methoxy variants, 4-amino-2-bromo-5-iodo-6-methoxypyridine undergoes Sonogashira coupling with TMS-acetylene, followed by fluoride desilylation and LDA-mediated cyclization (THF, −78°C to 25°C), achieving 70% yield over three steps [6].
N-Mesylation of 4-amino-2-bromo-5-iodopyridines enhances cyclization efficiency by increasing NH acidity. The electron-withdrawing mesyl group facilitates deprotonation by mild bases (K₂CO₃ in DMF, 80°C), enabling cyclization at 50°C lower than non-activated analogs. Subsequent base-catalyzed mesyl removal (KOH, MeOH) furnishes the NH-pyrrolopyridine without desulfonylation side products [3]. This strategy improves yields in hindered systems (e.g., 2-(2,6-dimethylphenyl) derivatives) from <40% to >75% by suppressing proton-transfer bottlenecks [7].
The N1 nitrogen of pyrrolo[3,2-c]pyridine requires protection during C6 functionalization to prevent unwanted coordination or quaternization. Boc anhydride (di-tert-butyl dicarbonate) in THF with DMAP catalysis installs the Boc group quantitatively at N1. This group withstands Suzuki coupling (Pd(dppf)Cl₂, 80°C) and lithiation (s-BuLi, −78°C), but is cleaved by TFA in DCM (0°C, 1 h) without affecting methoxy or carboxamide groups [3] [9]. In MPS1 inhibitor synthesis, Boc protection enabled chemoselective C2 arylation prior to C6 amination, avoiding the low yields (<20%) seen with unprotected substrates [8].
For electrophilic substitutions at C3, bulky silyl groups offer transient N1 protection. Treatment with TIPS-Cl (triisopropylsilyl chloride) and imidazole in DMF (25°C, 12 h) provides N1-TIPS derivatives resistant to strong bases (LDA, −78°C). This permits C3 bromination (NBS, THF) or iodination (I₂, TMEDA) with >90% regioselectivity [9]. Deprotection uses tetrabutylammonium fluoride (TBAF, THF, 0°C), though competing O-desilylation may occur if methoxy groups are present. For 6-methoxy analogs, SEM protection (2-(trimethylsilyl)ethoxymethyl chloride) is preferable due to its orthogonality to TBAF [9].
Table 3: Protection Group Strategies for Pyrrolopyridine NH
Protecting Group | Installation Reagent | Stability | Deprotection | Key Advantage |
---|---|---|---|---|
Boc | Boc₂O, DMAP, THF | Suzuki, lithiation | TFA/DCM, 0°C, 1h | Acid-labile; orthogonal to SEM |
TIPS | TIPS-Cl, imidazole, DMF | LDA, NBS | TBAF/THF, 0°C | Steric shielding for C3 functionalization |
SEM | SEM-Cl, iPr₂NEt, DMF | Grignard, Pd-coupling | MgBr₂·OEt₂ or TFA | Base-stable; avoids O-desilylation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9